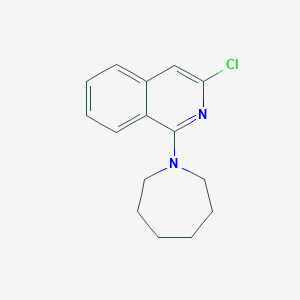
1-(Azepan-1-yl)-3-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-3-chloroisoquinoline is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the isoquinoline family, which has been extensively studied for their therapeutic properties.
作用機序
The mechanism of action of 1-(Azepan-1-yl)-3-chloroisoquinoline is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and receptors that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis, which is the programmed cell death of cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azepan-1-yl)-3-chloroisoquinoline has several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the induction of apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
1-(Azepan-1-yl)-3-chloroisoquinoline has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, the compound has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, the compound has limitations in terms of its stability and solubility, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 1-(Azepan-1-yl)-3-chloroisoquinoline. One direction is to further investigate the mechanism of action of the compound to better understand its therapeutic potential. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of the compound in humans. Finally, future studies could focus on developing analogs of 1-(Azepan-1-yl)-3-chloroisoquinoline with improved properties, such as increased stability and solubility.
合成法
The synthesis of 1-(Azepan-1-yl)-3-chloroisoquinoline involves the reaction between 1-azepanamine and 3-chloroisoquinoline. This reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of this reaction is dependent on the reaction conditions, and optimization is required to obtain a high yield of the desired product.
科学的研究の応用
1-(Azepan-1-yl)-3-chloroisoquinoline has been studied extensively for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-(azepan-1-yl)-3-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c16-14-11-12-7-3-4-8-13(12)15(17-14)18-9-5-1-2-6-10-18/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOLZLILKTOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-chloroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

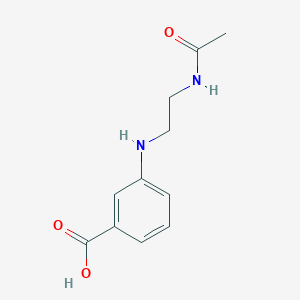
![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
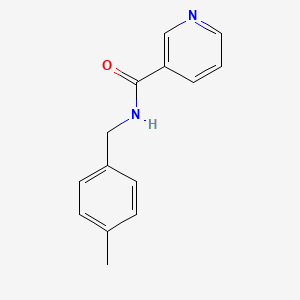
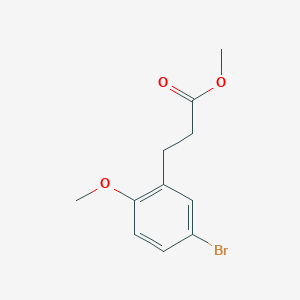
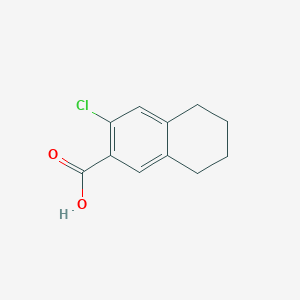
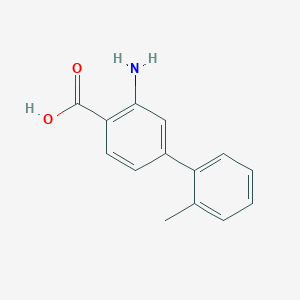
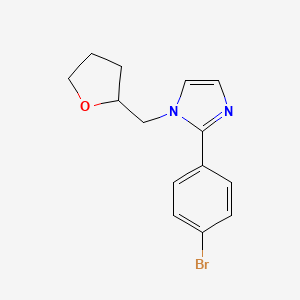
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)